N-Nitroso-N-methylaniline

Beschreibung

The exact mass of the compound N-Methyl-N-nitrosoaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethanol and ethyl ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Nitroso-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

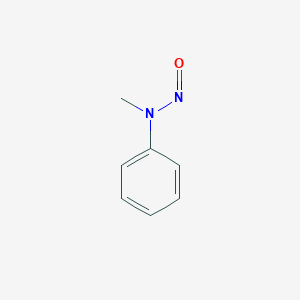

IUPAC Name |

N-methyl-N-phenylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCWSIJKVASQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021053 |

Source

|

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline] |

Source

|

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

225 °C, decomp |

Source

|

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ethanol and ethyl ether |

Source

|

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1240 g/cu cm @ 20 °C |

Source

|

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] |

Source

|

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

614-00-6 |

Source

|

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SM68I29WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.7 °C |

Source

|

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the molecular weight of N-Nitroso-N-methylaniline

Executive Summary

N-Nitroso-N-methylaniline (NMA) , also known as N-Nitrosomethylphenylamine, is a semi-volatile organic nitrosamine with the molecular formula C₇H₈N₂O .[1][2][3][4][5] While historically utilized in organic synthesis, its primary relevance in modern science lies in its classification as a mutagenic impurity and probable human carcinogen (IARC Group 2B).[1]

In the context of pharmaceutical development, NMA is a critical "cohort of concern" compound.[1] Regulatory agencies (FDA, EMA) require rigorous screening for NMA in drug substances, particularly where N-methylaniline is used as a reagent or where secondary amines may interact with nitrosating agents during manufacturing.[1]

This guide provides a definitive physicochemical profile, validated analytical protocols for detection (LC-MS/MS), and a mechanistic breakdown of its metabolic activation pathways.[1]

Physicochemical Profile

Precise molecular weight data is prerequisite for mass spectrometry-based detection.[1] For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value, whereas the average molecular weight is used for stoichiometric calculations in synthesis.[1]

Table 1: Core Chemical Data

| Property | Value | Technical Context |

| Average Molecular Weight | 136.15 g/mol | Used for molarity/stoichiometry.[1][2] |

| Monoisotopic Mass | 136.06366 Da | Essential for HRMS (Orbitrap/Q-TOF) identification.[1] |

| Molecular Formula | C₇H₈N₂O | Degree of Unsaturation: 5 (Benzene ring + Nitroso).[1] |

| CAS Registry Number | 614-00-6 | Unique identifier for regulatory filing.[1] |

| Boiling Point | 128 °C (at 19 mmHg) | Semi-volatile; amenable to GC, but LC preferred for trace analysis.[1] |

| Density | 1.12 g/cm³ | Denser than water; separates in LLE (Liquid-Liquid Extraction).[1] |

| Solubility | Ethanol, Ether, Lipids | Lipophilicity drives membrane permeability and metabolic access.[1] |

Formation Mechanism

Understanding the formation of NMA is the first line of defense in Process Analytical Technology (PAT).[1] NMA forms via the N-nitrosation of the secondary amine N-methylaniline.[1] This reaction is catalyzed under acidic conditions where nitrite (

Mechanism Description

-

Acidification: Nitrite reacts with protons to form nitrous acid (

), which dehydrates to form the electrophilic nitrosonium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Electrophilic Attack: The lone pair on the secondary amine nitrogen attacks the nitrosonium ion.[1]

-

Deprotonation: Loss of a proton restores neutrality, yielding N-Nitroso-N-methylaniline.[1]

Figure 1: Nitrosation mechanism converting secondary amines to NMA under acidic conditions.[1]

Analytical Methodologies

Due to the trace-level limits required by regulators (often < 26.5 ng/day intake limits), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.[1] While GC-TEA (Thermal Energy Analyzer) was historically used, LC-MS/MS avoids thermal degradation artifacts.[1]

Validated LC-MS/MS Protocol

This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[1] APCI is often preferred for nitrosamines to reduce matrix suppression, though NMA ionizes well in ESI due to the basic nitrogen.[1]

Step 1: Sample Preparation

-

Matrix: Drug Substance (API) or Drug Product.

-

Method: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]

-

Rationale: NMA is lipophilic.[1] Extraction into dichloromethane or ethyl acetate removes polar matrix interferences (excipients).[1]

Step 2: Chromatographic Separation

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax) or PFP (Pentafluorophenyl).[1]

-

Note: PFP columns offer superior selectivity for nitroso compounds due to pi-pi interactions with the aromatic ring of NMA.[1]

-

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: Steep ramp (5% B to 95% B) to elute the hydrophobic NMA.[1]

Step 3: Mass Spectrometry Parameters (MRM)

Detection relies on Multiple Reaction Monitoring (MRM).[1][7] The precursor ion is the protonated molecule

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |

| Quantifier | 137.1 | 107.1 | 15 - 20 | Loss of NO radical ( |

| Qualifier | 137.1 | 66.1 | 30 - 35 | Formation of Cyclopentadienyl cation (Ring fragmentation).[1] |

| Qualifier | 137.1 | 77.1 | 25 - 30 | Formation of Phenyl cation ( |

Note: The 137 -> 107 transition is highly specific. The loss of the nitroso group (-NO) leaves the N-methylaniline cation.

Figure 2: Step-by-step analytical workflow for trace detection of NMA.[1][8]

Toxicology & Regulatory Context

Metabolic Activation Mechanism

NMA is not a direct-acting carcinogen; it requires metabolic activation.[1] The liver enzyme CYP450 (specifically CYP2E1) catalyzes an

-

Hydroxylation: CYP450 adds an -OH group to the methyl carbon.[1]

-

Decomposition: The unstable intermediate releases formaldehyde (

) to form a phenyldiazonium ion.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Alkylation: The electrophilic diazonium ion attacks DNA (specifically Guanine bases), causing mutations.[1]

Figure 3: Bioactivation pathway of NMA leading to genotoxicity.[1]

Regulatory Limits (FDA/EMA)

Regulatory bodies enforce Acceptable Intake (AI) limits.[1] For nitrosamines like NMA, the limit is derived from rodent carcinogenicity data (TD50).[1]

-

Standard Class Limit: 18 ng/day (if no specific tox data exists).[1]

-

Specific Limit: Often capped at 26.5 ng/day or 96 ng/day depending on the specific potency class assigned by the FDA/EMA for N-nitroso-N-methylaniline specifically.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11957, N-Nitroso-N-methylaniline.[1] Retrieved from [Link][1]

-

U.S. Food and Drug Administration (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][9] Retrieved from [Link]

-

European Medicines Agency (2023). Nitrosamine impurities in human medicinal products.[1][10] Retrieved from [Link][1][10]

-

MassBank Europe (2021). Mass Spectrum of N-Nitroso-N-methylaniline (MSBNK-Eawag-EQ335701).[1] Retrieved from [Link][1]

Sources

- 1. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Nitroso-N-methylaniline | CAS 614-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-Nitroso-N-methylaniline-d5 | C7H8N2O | CID 169442807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. fda.gov [fda.gov]

- 10. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to N-Nitroso-N-methylaniline: Properties, Synthesis, Analysis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Nitroso-N-methylaniline, a potent carcinogen belonging to the N-nitrosamine class of compounds, presents a significant concern in the pharmaceutical industry and environmental sciences. Its potential formation as an impurity in active pharmaceutical ingredients (APIs) and drug products necessitates a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive technical overview of N-Nitroso-N-methylaniline, consolidating critical information on its nomenclature, physicochemical properties, synthesis, analytical determination, biological impact, and safe handling. By synthesizing established protocols with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the challenges associated with this compound.

Chemical Identity and Physicochemical Properties

The unequivocal identification of N-Nitroso-N-methylaniline is paramount for accurate research and regulatory compliance. Its formal IUPAC name is N-methyl-N-phenylnitrous amide .[1][2] A variety of synonyms are also used in literature and commercial listings, including N-Methyl-N-nitrosoaniline, Methylphenylnitrosamine, and Phenylmethylnitrosamine.[1]

Key identifiers and properties are summarized in the table below:

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-N-phenylnitrous amide | [1][2] |

| CAS Number | 614-00-6 | [1][3] |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Yellow oil or crystalline solid | [1] |

| Melting Point | 13-14.7 °C | [1] |

| Boiling Point | 128 °C at 19 mmHg | |

| Density | 1.13 g/cm³ | |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, DMSO, and methanol. | [3] |

Synthesis and Purification

A well-established and high-yield synthesis of N-Nitroso-N-methylaniline involves the nitrosation of N-methylaniline.[4] The causality behind this experimental choice lies in the nucleophilic nature of the secondary amine, which readily reacts with a nitrosating agent under acidic conditions.

Synthetic Protocol: Nitrosation of N-methylaniline

This protocol is adapted from a verified procedure in Organic Syntheses.[4]

Step 1: Preparation of the Reaction Mixture In a flask equipped with a mechanical stirrer and immersed in an ice bath, combine N-methylaniline (1 mole equivalent), concentrated hydrochloric acid, and crushed ice. The use of a strong acid like HCl is crucial as it generates nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature (≤10 °C) is critical to prevent the decomposition of the unstable nitrous acid and to minimize potential side reactions.

Step 2: Addition of Sodium Nitrite While vigorously stirring the chilled aniline solution, slowly add a solution of sodium nitrite (1 mole equivalent) in water. The slow addition rate is essential to maintain temperature control, as the nitrosation reaction is exothermic.

Step 3: Reaction Completion and Isolation Continue stirring the mixture for approximately one hour after the addition is complete to ensure the reaction goes to completion. The product, N-Nitroso-N-methylaniline, will separate as an oily layer.

Step 4: Extraction and Initial Purification Separate the oily product layer. The aqueous layer should be extracted with a suitable organic solvent, such as benzene or dichloromethane, to recover any dissolved product. The combined organic phases are then distilled under reduced pressure to yield the purified N-Nitroso-N-methylaniline as a light yellow liquid.[4]

Caption: Synthesis of N-Nitroso-N-methylaniline.

Advanced Purification: Column Chromatography

For applications requiring higher purity, such as the preparation of analytical standards, column chromatography is a recommended purification step.

Protocol: Silica Gel Column Chromatography A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column. The crude N-Nitroso-N-methylaniline is dissolved in a minimal amount of the same solvent and loaded onto the column. Elution with a gradient of increasing polarity, for instance, a hexane/ethyl acetate mixture, allows for the separation of the desired product from any remaining starting material or byproducts.[5] The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound. The solvent is then removed from the pooled pure fractions under reduced pressure.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of N-Nitroso-N-methylaniline are critical, particularly at trace levels in complex matrices like APIs. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the methyl carbon and the aromatic carbons.[1][6]

Infrared (IR) Spectroscopy: The IR spectrum of N-Nitroso-N-methylaniline will exhibit characteristic absorption bands corresponding to the N-N=O stretching vibration, as well as C-H and C=C stretching from the methyl and phenyl groups, respectively.[1]

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for the detection of N-nitrosamines. Under electron impact (EI) or electrospray ionization (ESI), N-Nitroso-N-methylaniline will produce a molecular ion peak. A characteristic fragmentation pattern for many nitrosamines is the loss of the NO radical (a neutral loss of 30 Da).[7][8] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition.[1]

Analytical Methods for Quantification

Due to the low permissible limits of nitrosamine impurities in pharmaceutical products, highly sensitive and selective analytical methods are required.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of nitrosamines.[9]

-

Protocol Outline: LC-MS/MS Analysis

-

Sample Preparation: The API or drug product is dissolved in a suitable solvent, and a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove matrix interferences and concentrate the analyte.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity. Atmospheric pressure chemical ionization (APCI) or ESI can be used as the ionization source.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable nitrosamines.

-

Protocol Outline: GC-MS Analysis

-

Sample Preparation: Similar to LC-MS, sample preparation may involve extraction and concentration steps.

-

Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the analytes. A temperature program is employed to elute the compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer.

-

Caption: General analytical workflow for nitrosamines.

Toxicology and Biological Effects

N-Nitroso-N-methylaniline is classified as a probable human carcinogen.[11] Its toxicity and carcinogenic properties have been demonstrated in various animal studies.

Carcinogenicity

Chronic administration of N-Nitroso-N-methylaniline has been shown to induce tumors in rats, primarily in the upper alimentary tract, including the esophagus and pharynx.[1][3] Studies in hamsters have also indicated its oncogenic potential.[3]

Mechanism of Action

The carcinogenicity of N-Nitroso-N-methylaniline is attributed to its metabolic activation. In vivo, it is metabolized to form the benzenediazonium ion (BDI).[1] This highly reactive electrophilic intermediate can then form adducts with cellular macromolecules, including DNA.[1][8] Specifically, it has been shown to form an unstable triazene adduct with adenine residues in DNA.[1] This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer. It is noteworthy that N-Nitroso-N-methylaniline itself is not mutagenic in the standard Ames bacterial assay, indicating that metabolic activation is a prerequisite for its genotoxic effects.[1]

Caption: Carcinogenic mechanism of N-Nitroso-N-methylaniline.

Safety, Handling, and Regulatory Landscape

Given its toxicity and carcinogenicity, strict safety precautions must be observed when handling N-Nitroso-N-methylaniline.

Hazard Identification

N-Nitroso-N-methylaniline is considered a hazardous substance.[12] It is toxic if swallowed or in contact with skin.[11][13] Animal studies suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[12]

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[14]

-

Ventilation: All work with N-Nitroso-N-methylaniline should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Containment: Use appropriate measures to prevent spills and environmental release.

-

Decontamination and Waste Disposal: Decontaminate all surfaces and equipment that come into contact with the compound. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Regulatory Status and Exposure Limits

Regulatory bodies have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[7] Manufacturers are required to perform risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to conduct confirmatory testing using validated analytical methods.[9]

Conclusion

N-Nitroso-N-methylaniline represents a significant analytical and toxicological challenge. A thorough understanding of its properties, synthesis, and potential for formation is essential for ensuring the safety and quality of pharmaceutical products. The implementation of robust, validated analytical methods for its detection and quantification, coupled with stringent adherence to safe handling protocols, are critical components of a comprehensive risk mitigation strategy. This guide provides a foundational resource for professionals working in areas where exposure to or the presence of this compound is a concern.

References

-

Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11957, N-Methyl-N-nitrosoaniline. [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectra of N-nitroso compounds. Biomedical mass spectrometry, 5(6), 395–408. [Link]

-

Grivas, S. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. [Link]

-

Hagos, T., & Szekely, G. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(5), 629. [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (2011). N-Nitroso-N-Methylaniline. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]

-

Pharmaffiliates. CAS No : 614-00-6 | Chemical Name : N-Nitroso-N-methylaniline. [Link]

-

ResearchGate. (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13943–13953. [Link]

-

Occupational Safety and Health Administration. N-NITROSODIMETHYLAMINE. [Link]

-

Organic Syntheses. n-nitrosomethylaniline. [Link]

Sources

- 1. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitroso-N-methylaniline | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-NITROSO-N-METHYLANILINE(614-00-6) 13C NMR spectrum [chemicalbook.com]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. echemi.com [echemi.com]

- 14. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to N-Nitroso-N-methylaniline: Properties, Synthesis, Analysis, and Toxicological Profile

This guide provides a comprehensive technical overview of N-Nitroso-N-methylaniline (NMA), a compound of significant interest to researchers, toxicologists, and professionals in the field of drug development. This document delves into the core chemical identity of NMA, its synthesis, analytical methodologies for its detection, its metabolic fate, and its toxicological significance, with a particular focus on its carcinogenic properties. The information is presented to not only inform but also to provide practical insights for laboratory applications and safety considerations.

Chemical Identity and Nomenclature

N-Nitroso-N-methylaniline is an N-nitrosamine compound characterized by a nitroso group (-N=O) bonded to the nitrogen atom of N-methylaniline.[1] This seemingly simple structure gives rise to a complex toxicological profile that necessitates a thorough understanding of its chemical identity.

A consistent and accurate nomenclature is paramount in scientific communication. N-Nitroso-N-methylaniline is known by several synonyms and alternative names in the literature and chemical databases. Establishing clarity in its identification is the first step in any rigorous scientific investigation.

| Identifier Type | Identifier | Source |

| IUPAC Name | N-methyl-N-phenylnitrous amide | PubChem[2] |

| CAS Number | 614-00-6 | Santa Cruz Biotechnology[3], TCI Chemicals |

| Molecular Formula | C7H8N2O | Santa Cruz Biotechnology[3], Cayman Chemical[4] |

| Molecular Weight | 136.15 g/mol | Santa Cruz Biotechnology[3], TCI Chemicals |

| Common Synonyms | N-Methyl-N-nitrosoaniline | TCI Chemicals, Cayman Chemical[4] |

| N-Nitrosomethylphenylamine | Santa Cruz Biotechnology[3] | |

| Phenylmethylnitrosamine | Santa Cruz Biotechnology[3] | |

| Methylphenylnitrosamine | PubChem[2] | |

| NMA | Cayman Chemical[4] | |

| NSC 137 | Cayman Chemical[4] |

N-Nitroso-N-methylaniline typically appears as a light yellow to brown clear liquid or a pale yellow to orange crystalline solid.[1][5] It is soluble in fats and oils, a property that can facilitate its absorption through the skin.[6]

Synthesis of N-Nitroso-N-methylaniline

The synthesis of N-Nitroso-N-methylaniline is a critical process for obtaining standards for analytical research and toxicological studies. The most common laboratory-scale synthesis involves the nitrosation of N-methylaniline.

General Reaction Pathway

The fundamental reaction for the synthesis of N-Nitroso-N-methylaniline involves the reaction of a secondary amine (N-methylaniline) with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[7][8]

Figure 1: General synthesis pathway for N-Nitroso-N-methylaniline.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of N-nitrosamines.[7]

-

Preparation of the Amine Salt: In a flask equipped with a mechanical stirrer and immersed in an ice bath, combine N-methylaniline with concentrated hydrochloric acid and ice. Stir the mixture vigorously to form the hydrochloride salt of N-methylaniline. Maintaining a low temperature (below 10°C) is crucial to prevent the decomposition of nitrous acid.

-

Preparation of the Nitrosating Agent: Prepare a solution of sodium nitrite in water.

-

Nitrosation Reaction: Slowly add the sodium nitrite solution to the stirred mixture of N-methylaniline hydrochloride. The slow addition and continuous stirring ensure a controlled reaction and prevent localized overheating. Continue stirring for approximately one hour after the addition is complete to ensure the reaction goes to completion.

-

Isolation of the Product: The product, N-Nitroso-N-methylaniline, will separate as an oily layer. Separate this layer from the aqueous phase.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as benzene, to recover any dissolved product.

-

Purification: Combine the organic extracts with the initial oily layer. Remove the solvent by distillation under atmospheric pressure. The crude product is then purified by vacuum distillation to yield pure N-Nitroso-N-methylaniline as a light yellow liquid.[7]

Analytical Methodologies

The detection and quantification of N-nitrosamines, including N-Nitroso-N-methylaniline, are of utmost importance, particularly in the pharmaceutical industry where they are considered potential impurities in drug substances and products.[9] Various analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being a prominent method.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of N-nitrosamines. The United States Pharmacopeia (USP) has outlined methods for the analysis of nitrosamine impurities.[9]

Sources

- 1. CAS 614-00-6: N-nitroso-N-methylaniline | CymitQuimica [cymitquimica.com]

- 2. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitroso-N-methylaniline | CAS 614-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. labproinc.com [labproinc.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Analytical Workflows for N-Nitroso-N-methylaniline (NMA)

[1][2]

Executive Summary

N-Nitroso-N-methylaniline (NMA) (CAS: 614-00-6) is a semi-volatile N-nitrosamine impurity often encountered in the synthesis of dyes, agrochemicals, and as a degradation product in pharmaceutical matrices.[1][2][3][4][5][6] Unlike its lower molecular weight congeners (e.g., NDMA), NMA exhibits distinct lipophilicity due to its aromatic phenyl moiety.[1][2]

This guide provides a definitive solubility profile for NMA, grounded in physicochemical principles, and details the solvent-based workflows required for its extraction and quantification in compliance with regulatory standards (e.g., EPA Method 8270).[1][2]

Part 1: Physicochemical Profile & Solubility Mechanism[1][2]

To predict solvent compatibility, one must understand the competition between the polar nitroso group and the lipophilic aromatic ring.[1][2]

Structural Determinants of Solubility[1][2]

-

The Nitroso Group (

): Highly polar with a strong dipole moment.[1][2] In small nitrosamines (like NDMA), this allows for significant water miscibility.[1][2] -

The Phenyl Group (

): In NMA, the bulky aromatic ring acts as a "hydrophobic anchor."[1][2] It disrupts the potential for water-solvation around the nitroso group, shifting the molecule's affinity toward non-polar and moderately polar organic solvents.[1][2] -

Lack of H-Bond Donors: NMA has no N-H protons; it acts only as a hydrogen bond acceptor.[1][2] This limits its ability to self-associate or dissolve in water compared to primary amines.[1][2]

Key Physical Constants

| Property | Value | Implication for Solubility |

| Log | 1.7 – 1.8 | Moderately lipophilic.[1][2] Partitions preferentially into organic phases (e.g., Octanol, DCM) over water.[1][2] |

| Melting Point | 12 – 15 °C | Exists as a liquid at standard lab temperatures; may solidify in cold storage.[2] |

| Boiling Point | ~128 °C (19 mmHg) | Semi-volatile; amenable to GC-MS but requires careful concentration steps to avoid loss.[1][2] |

| pKa | ~ -1.5 (Conjugate acid) | Extremely weak base.[1][2] Remains neutral at environmental pH (5–9), ensuring consistent extraction efficiency without extreme pH adjustment.[1][2] |

Part 2: Solubility Data & Solvent Compatibility[1][2]

The following table summarizes NMA solubility based on polarity matching and experimental validation in analytical workflows.

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Aqueous | Water | Insoluble (<1 mg/mL) | Matrix for environmental analysis; requires extraction.[1][2] |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | Primary Extraction Solvent. Excellent for LLE (Liquid-Liquid Extraction) from water.[1][2] |

| Chlorinated | Chloroform | Very Soluble | Alternative to DCM, though higher boiling point makes concentration harder.[2] |

| Alcohols | Methanol / Ethanol | Soluble | Preferred Stock Solvent. Miscible with water for spiking; compatible with RP-HPLC.[1][2] |

| Ethers | Diethyl Ether / MTBE | Soluble | Good for extraction, but volatility risks analyte loss during concentration.[2] |

| Aromatics | Benzene / Toluene | Soluble | Used in specific industrial synthesis workflows.[2] |

| Polar Aprotic | DMSO | Soluble | Used for high-concentration biological assays; difficult to remove (high boiling point).[1][2] |

Mechanistic Visualization (Solvation Logic)

The following diagram illustrates why NMA rejects water but accepts DCM, based on molecular interactions.

Figure 1: Solvation mechanism driven by the thermodynamic penalty of disrupting water's hydrogen bond network versus the favorable dispersion forces in organic solvents.[1][2]

Part 3: Analytical Workflows (Extraction & Analysis)

Because NMA is insoluble in water but soluble in DCM, Liquid-Liquid Extraction (LLE) is the gold standard for isolation.[1][2] The following protocol is adapted from EPA Method 8270 (Semivolatile Organic Compounds by GC/MS).

Protocol: Extraction from Aqueous Matrix

Objective: Isolate NMA from a water sample for GC-MS analysis.[1][2]

-

Sample Preparation:

-

Critical Step: If residual chlorine is present, add 80 mg sodium thiosulfate to prevent in-situ formation of nitrosamines or chlorination artifacts.[1][2]

-

Check pH.[1][2][7][8][9] NMA is neutral/weakly basic; extraction is typically performed at neutral pH, but Method 8270 often uses a serial extraction (Acidic pH < 2 followed by Basic pH > 11).[1][2] Note: For NMA specifically, neutral-to-basic extraction is effective.[1][2]

-

Liquid-Liquid Extraction (LLE):

-

Add 60 mL of Methylene Chloride (DCM) to the separatory funnel.[1][2]

-

Shake vigorously for 2 minutes. Periodic venting is required to release pressure.[1][2]

-

Allow phases to separate. NMA partitions into the bottom (denser) DCM layer (

).[1][2] -

Repeat extraction 2 more times with fresh DCM.[1][2] Combine all organic extracts.

-

-

Drying & Concentration:

-

Pass the combined DCM extract through a funnel containing anhydrous Sodium Sulfate (

) to remove residual water.[1][2] -

Concentrate the solvent using a Kuderna-Danish (K-D) concentrator or nitrogen blow-down.[1][2]

-

Caution: Do not evaporate to dryness.[2] NMA is semi-volatile; going to dryness will cause significant analyte loss.[1][2] Stop at ~1 mL final volume.

-

-

Analysis (GC-MS):

Workflow Diagram

Figure 2: Step-by-step extraction workflow for NMA isolation using Methylene Chloride (DCM) per EPA Method 8270 guidelines.[1][2]

Part 4: Safety & Handling (The "Self-Validating" System)[1][2]

Trustworthiness in handling nitrosamines comes from assuming high permeation and toxicity.[1][2]

References

-

U.S. Environmental Protection Agency (EPA). (2014).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846.[1][2][4][7][11] [Link][1][2][8]

-

National Center for Biotechnology Information (NCBI). (n.d.).[1][2] PubChem Compound Summary for CID 11957, N-Methyl-N-nitrosoaniline. [Link][1][2]

-

Agilent Technologies. (2011).[1][2][12] Analysis of Nitrosamines to EPA 8270.[1][2][10][12] Application Note. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]

- 6. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. unitedchem.com [unitedchem.com]

- 9. unitedchem.com [unitedchem.com]

- 10. lcms.cz [lcms.cz]

- 11. archive.epa.gov [archive.epa.gov]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide on the Carcinogenic Potential of N-Nitroso-N-methylaniline

Introduction

N-Nitroso-N-methylaniline (NNMA), a member of the N-nitrosamine class of compounds, is a chemical entity of significant toxicological concern due to its demonstrated carcinogenic properties in experimental animals.[1][2][3] This guide provides a comprehensive technical overview of the carcinogenic potential of NNMA, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. We will delve into the physicochemical characteristics, metabolic activation pathways, genotoxic mechanisms, and evidence from animal carcinogenicity studies. Furthermore, this document will outline key experimental protocols and analytical methodologies pertinent to the evaluation of NNMA's carcinogenic risk.

Physicochemical Properties and Synthesis

N-Nitroso-N-methylaniline (CAS RN: 614-00-6) is a light yellow to brown, clear liquid with the molecular formula C₇H₈N₂O.[4][5] It is insoluble in water but soluble in organic solvents such as chloroform, DMSO, ethanol, and methanol.[2] The synthesis of NNMA in a laboratory setting is most commonly achieved through the direct nitrosation of its secondary amine precursor, N-methylaniline, typically by treatment with a nitrosating agent in an acidic environment.[6][7] The formation of N-nitrosamines, including NNMA, can occur in vivo from the reaction of secondary or tertiary amines with nitrosating agents like nitrite.[8]

Metabolic Activation and Genotoxicity: The Pathway to Carcinogenesis

The carcinogenicity of NNMA is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. This process is a critical initiating event in chemical carcinogenesis.

Metabolic Activation Pathway

The metabolic activation of NNMA is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[9] In vitro studies using rat liver microsomes have shown that CYP2B1 and CYP2B2 are involved in the metabolism of NNMA.[9] The key metabolic steps include:

-

α-C-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group (α-carbon) by CYP enzymes. This reaction is crucial for the formation of the ultimate carcinogenic species.

-

Formation of an Unstable Intermediate: α-hydroxylation leads to the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methylaniline.

-

Generation of the Benzenediazonium Ion: This intermediate spontaneously decomposes to yield formaldehyde and the highly reactive benzenediazonium ion (BDI).[9][10]

-

Denitrosation: A detoxification pathway also exists, involving the enzymatic removal of the nitroso group (denitrosation), which leads to the formation of N-methylaniline and aniline.[9][11]

The balance between the activation pathway (α-C-hydroxylation) and the detoxification pathway (denitrosation) is a key determinant of the carcinogenic potency of NNMA.

Caption: Metabolic activation pathway of N-Nitroso-N-methylaniline (NNMA).

Genotoxicity and DNA Adduct Formation

The benzenediazonium ion (BDI) is a potent electrophile that can covalently bind to nucleophilic sites in DNA, forming DNA adducts.[10] While direct detection of NNMA binding to DNA has been challenging, evidence points to the formation of unstable triazene adducts with adenine residues in DNA.[10] The formation of these DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, a critical step in the initiation of cancer.

Interestingly, NNMA has shown conflicting results in standard genotoxicity assays. It is reported to be non-mutagenic in the standard Ames bacterial assay (Salmonella typhimurium) with or without metabolic activation.[10][12] However, it has tested positive for inducing gene conversion and reverse mutation in Saccharomyces cerevisiae.[12] This highlights the importance of using a battery of genotoxicity tests to assess the full mutagenic potential of a compound. The formation of DNA adducts in vivo provides strong evidence for its genotoxic mechanism.[12]

Evidence from Animal Carcinogenicity Studies

The carcinogenic potential of NNMA has been unequivocally demonstrated in multiple long-term animal studies. These studies provide crucial information on target organ specificity and dose-response relationships.

Summary of Key Animal Carcinogenicity Data

| Species | Strain | Route of Administration | Duration of Exposure | Target Organs for Tumor Induction | Reference |

| Rat | F344 | Drinking water | 50 weeks | Esophagus (carcinomas) | [12] |

| Rat | F344 | Drinking water | 20 weeks | Esophagus (squamous cell carcinoma) | [12] |

| Rat | Not specified | Drinking water | Lifetime | Esophagus (malignant tumors) | [12] |

| Syrian Golden Hamster | Not specified | Gavage | 50 weeks (once/week) | Liver, Spleen (hemangiosarcoma) | [12] |

| Rat | Not specified | Oral gavage | Not specified | Esophagus, Pharynx, Tongue | [13] |

These studies consistently show that the primary target organ for NNMA-induced carcinogenicity in rats is the esophagus.[10][12][13] In hamsters, the liver and spleen are also targets.[12] The induction of tumors in multiple species and at different sites provides strong evidence of its carcinogenic potential.[3]

Experimental Protocol: In Vivo Carcinogenicity Bioassay in Rats

To provide a practical context, the following is a generalized, step-by-step methodology for a long-term carcinogenicity bioassay of NNMA in rats, based on established protocols.

Objective: To evaluate the carcinogenic potential of N-Nitroso-N-methylaniline when administered to rats in drinking water over a chronic period.

Materials:

-

N-Nitroso-N-methylaniline (purity >98%)

-

Fischer 344 rats (weanlings, both sexes)

-

Standard laboratory chow

-

Animal caging and husbandry equipment

-

Water bottles

-

Analytical balance and glassware

-

Necropsy and histology equipment

Methodology:

-

Animal Acclimation: Upon arrival, animals are quarantined and acclimated for at least one week to the laboratory environment. They are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.

-

Dose Preparation and Administration:

-

NNMA solutions are prepared fresh weekly in drinking water at various concentrations (e.g., 0, 50, 100, 200 mg/L). The stability of NNMA in the vehicle should be confirmed.

-

The solutions are administered to the animals ad libitum in their water bottles. Water consumption is monitored to calculate the daily intake of NNMA.

-

-

Group Allocation: Animals are randomly assigned to different dose groups, including a control group receiving untreated drinking water. A typical study design would include at least 50 animals per sex per group.

-

In-life Observations:

-

Animals are observed twice daily for clinical signs of toxicity, morbidity, and mortality.

-

Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

-

Termination and Necropsy:

-

The study is typically terminated after 2 years.

-

All surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.

-

All organs and tissues are examined macroscopically. The location, size, and appearance of any lesions are recorded.

-

-

Histopathology:

-

A comprehensive list of tissues, including the esophagus, pharynx, tongue, liver, and spleen, are collected and preserved in 10% neutral buffered formalin.

-

Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

A qualified veterinary pathologist examines all tissues microscopically for neoplastic and non-neoplastic lesions.

-

-

Data Analysis:

-

Tumor incidence data are analyzed using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to determine if there is a statistically significant increase in tumors in the treated groups compared to the control group.

-

Survival data are analyzed using methods such as the Kaplan-Meier analysis.

-

Caption: A generalized workflow for an in vivo carcinogenicity bioassay.

Analytical Methodologies for Detection

The detection and quantification of N-nitrosamines, including NNMA, often at trace levels, require highly sensitive and specific analytical methods. This is particularly crucial in the context of pharmaceutical products and environmental monitoring.

Advanced hyphenated techniques are the methods of choice:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a versatile and widely used technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method is also highly sensitive and specific, particularly for volatile nitrosamines.[15]

Sample preparation is a critical step to ensure accurate quantification and can involve techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), or dispersive liquid-liquid microextraction (DLLME).[15]

For the specific detection of NNMA-induced DNA adducts, high-performance liquid chromatography (HPLC) with fluorescence detection has been employed to identify the 6-hydrazinopurine adduct after chemical derivatization.[7]

Conclusion and Risk Assessment

For drug development professionals and researchers, a thorough understanding of the carcinogenic potential of NNMA and related N-nitrosamines is paramount. Risk assessment for human exposure should consider both the inherent carcinogenic potency of the compound and the potential levels of exposure. The analytical methods outlined in this guide are essential for monitoring and controlling the presence of such impurities in pharmaceutical products and other consumer goods. Continued research into the mechanisms of N-nitrosamine carcinogenesis and the development of even more sensitive analytical techniques will further enhance our ability to mitigate the risks associated with these compounds.

References

-

Title: Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed Source: PubMed URL: [Link]

-

Title: N-Methylaniline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - MDPI Source: MDPI URL: [Link]

-

Title: n-nitrosomethylaniline - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Safety Data Sheet: N-Methyl-N-nitrosoaniline - Chemos GmbH&Co.KG Source: Chemos GmbH&Co.KG URL: [Link]

-

Title: N-Nitroso-N-Methylaniline - OEHHA Source: OEHHA URL: [Link]

-

Title: N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem Source: PubChem URL: [Link]

-

Title: Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites Source: PubMed URL: [Link]

-

Title: An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Studies of Cancer in Experimental Animals - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Source: NCBI URL: [Link]

-

Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed Source: PubMed URL: [Link]

-

Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals Source: Preprints.org URL: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. N-NITROSO-N-METHYLANILINE | 614-00-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Nitroso-N-methylaniline | 614-00-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. N-Nitroso-N-methylaniline | LGC Standards [lgcstandards.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Nitroso-N-methylaniline | 614-00-6 | Benchchem [benchchem.com]

- 8. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolism and Byproducts of N-Nitroso-N-methylaniline

Introduction: The Significance of Understanding N-Nitroso-N-methylaniline Metabolism

N-Nitroso-N-methylaniline (NMA) is a potent esophageal carcinogen in rats, belonging to the class of N-nitroso compounds.[1][2][3] Its presence in some industrial processes, rubber manufacturing, and as a laboratory chemical for studying enzymatic denitrosation necessitates a thorough understanding of its metabolic fate within biological systems.[4] This guide provides a comprehensive technical overview of the core metabolic pathways of NMA, the enzymes responsible for its biotransformation, and the resulting byproducts, with a particular focus on the generation of its ultimate carcinogenic species. For researchers, scientists, and professionals in drug development, a deep understanding of these processes is paramount for assessing toxicological risk, developing potential mitigation strategies, and designing safer chemical entities.

Core Metabolic Pathways: A Dichotomy of Activation and Detoxification

The metabolism of N-Nitroso-N-methylaniline is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly occurring in the liver.[1][5] The metabolic fate of NMA is characterized by two main competing pathways: α-C-hydroxylation , which is the primary activation pathway leading to carcinogenesis, and denitrosation , a detoxification pathway.[1]

The Carcinogenic Activation Pathway: α-C-Hydroxylation

The α-C-hydroxylation pathway is the critical initial step in the transformation of NMA into its ultimate carcinogenic form. This reaction is catalyzed by specific cytochrome P450 isoenzymes, with studies pointing to the significant roles of CYP2B1 and CYP2B2.[1] The process involves the hydroxylation of the methyl group of NMA.

This hydroxylation event results in the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methylaniline. This intermediate rapidly and non-enzymatically decomposes to yield formaldehyde and the highly reactive benzenediazonium ion (BDI) .[1][2] The BDI is a potent electrophile and is considered the ultimate carcinogen derived from NMA.[1]

The BDI can then form covalent adducts with cellular macromolecules, most notably DNA.[2][4] It has been shown to react with adenine residues in DNA to form unstable triazene adducts.[2][6] The formation of these DNA adducts is a key initiating event in the carcinogenic process, leading to mutations and genomic instability if not repaired.

The Detoxification Pathway: Denitrosation

In parallel to the activation pathway, NMA can undergo denitrosation, which is considered a detoxification route. This process involves the removal of the nitroso group from the NMA molecule, leading to the formation of N-methylaniline (MA) and a nitrite ion.[5][7] N-methylaniline can be further metabolized to aniline and p-aminophenol.[1][5] While denitrosation is a detoxification step for NMA itself, the resulting metabolites may still possess some level of toxicity.

The enzymatic denitrosation of NMA is also mediated by cytochrome P450 enzymes.[5] Interestingly, studies have shown that both CYP2B1 and CYP2B2 can catalyze denitrosation, but CYP2B1 is also capable of catalyzing the activating α-C-hydroxylation, making it a key player in the overall toxicological profile of NMA.[1]

Below is a diagram illustrating the primary metabolic pathways of N-Nitroso-N-methylaniline.

Caption: Workflow for in vitro NMA metabolism analysis.

Step-by-Step Methodology:

-

Preparation of Rat Liver Microsomes:

-

Rationale: Liver microsomes are rich in cytochrome P450 enzymes, providing a concentrated and relevant system for studying hepatic metabolism.

-

Protocol:

-

Euthanize a rat (typically pre-treated with a P450 inducer like phenobarbital to increase enzyme levels) via an approved ethical protocol. [1][8] 2. Perfuse the liver with ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to remove blood.

-

Homogenize the liver tissue in the same buffer.

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

-

Incubation of NMA with Microsomes and NADPH:

-

Rationale: This step initiates the metabolic reaction by combining the substrate (NMA), the enzyme source (microsomes), and the necessary cofactor (NADPH).

-

Protocol:

-

In a reaction vessel, combine the liver microsomes, NMA at the desired concentration, and a buffer solution.

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself. [8] 4. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol).

-

-

-

Extraction of Metabolites:

-

Rationale: To isolate the metabolites from the complex reaction mixture for analysis.

-

Protocol:

-

Vortex the quenched reaction mixture vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the metabolites to a clean tube.

-

The extract may be further concentrated or derivatized depending on the analytical method.

-

-

-

Analysis of Metabolites by HPLC-MS/MS:

-

Rationale: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the necessary sensitivity and selectivity for the identification and quantification of NMA and its metabolites. [9][10] * Protocol:

-

Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

-

Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with a modifier like formic acid) to separate the parent compound and its metabolites.

-

Couple the HPLC eluent to a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) for sensitive and specific detection of the target analytes.

-

-

-

Data Analysis and Quantification:

-

Rationale: To determine the concentration of each metabolite and calculate metabolic rates.

-

Protocol:

-

Generate a standard curve for each analyte using certified reference standards.

-

Integrate the peak areas of the analytes in the samples.

-

Calculate the concentration of each metabolite using the standard curve.

-

Determine the rate of metabolism (e.g., in nmol/min/mg microsomal protein).

-

-

Conclusion and Future Directions

The metabolism of N-Nitroso-N-methylaniline is a complex process with significant toxicological consequences, primarily driven by the formation of the highly reactive benzenediazonium ion through cytochrome P450-mediated α-C-hydroxylation. A thorough understanding of the enzymes involved, their kinetic properties, and the resulting byproducts is essential for risk assessment and the development of safer chemical alternatives.

Future research in this area should focus on several key aspects:

-

Human Relevance: Further elucidation of the specific human cytochrome P450 isoforms responsible for NMA metabolism and their polymorphic variants to better understand inter-individual differences in susceptibility.

-

Extrahepatic Metabolism: Investigation of NMA metabolism in other tissues, particularly the esophagus, which is a primary target organ for its carcinogenicity. [2]* Modulation of Metabolism: Exploring the potential for dietary and pharmacological agents to modulate NMA metabolism, potentially shifting the balance from the activation pathway towards detoxification.

-

Advanced Analytical Techniques: The application of high-resolution mass spectrometry and other advanced analytical tools to identify novel, previously uncharacterized metabolites and DNA adducts.

By continuing to unravel the intricate details of NMA metabolism, the scientific community can contribute to a more comprehensive understanding of its carcinogenicity and develop strategies to mitigate its potential harm to human health.

References

-

Stiborová, M., Frei, E., Schmeiser, H. H., & Wiessler, M. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 113(1-2), 191–197. [Link]

-

Scheper, T., Appel, K. E., Schunack, W., Somogyi, A., & Hildebrandt, A. G. (1991). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Chemico-biological interactions, 77(1), 81–96. [Link]

-

Miller, E. C., & Miller, J. A. (1983). Metabolism of 4-nitroaniline by rat liver microsomes. Cancer research, 43(1), 112-119. [Link]

-

Grebel, J. E., Young, C. C., & Suffet, I. H. (Mel). (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 7(16), 6896–6904. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosoaniline. In PubChem Compound Database. Retrieved from [Link]

-

Akpabio, C. J., Ufot, U. F., & Ime, U. E. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Pelagia Research Library, 3(3), 362-369. [Link]

-

Jorquera, H., & Tannenbaum, S. R. (1984). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer research, 44(8), 3347–3350. [Link]

-

Johansson-Brittebo, E., & Tjaelve, H. (1982). The metabolism of N-nitrosomethylaniline. Archives of toxicology, 50(3-4), 241–252. [Link]

-

Hendriks, G., et al. (2023). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis, 64(7), 389-401. [Link]

-

National Institute of Health. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PMC. [Link]

-

Office of Environmental Health Hazard Assessment. (2011). N-Nitroso-N-Methylaniline. [Link]

-

Kroeger-Koepke, M. B., Koepke, S. R., McClusky, G. A., Magee, P. N., & Michejda, C. J. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Proceedings of the National Academy of Sciences of the United States of America, 78(10), 6489–6493. [Link]

-

ResearchGate. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]

-

Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

White, H. S., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2947-2969. [Link]

-

White, H. S., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. DSpace@MIT. [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. [Link]

-

Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1990). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Chemical research in toxicology, 3(1), 17–20. [Link]

-

Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11689. [Link]

-

Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Semantic Scholar. [Link]

-

Grebel, J. E., Young, C. C., & Suffet, I. H. (Mel). (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. ResearchGate. [Link]

-

Locuson, C. W., & Tracy, T. S. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Drug metabolism and disposition: the biological fate of chemicals, 39(10), 1799–1805. [Link]

-

Ellson, J., & North, S. (2015). Drawing graphs with dot. [Link]

-

ResearchGate. (2015). Interindividual Variability in Cytochrome P450-Mediated Drug Metabolism. [Link]

-

DevInside. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. [Link]

-

National Center for Biotechnology Information. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). Enzyme kinetics of cytochrome P450-mediated reactions. Xenobiotica; the fate of foreign compounds in biological systems, 37(10-11), 1198–1210. [Link]

-

Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of cancer research and clinical oncology, 112(2), 81–86. [Link]

Sources

- 1. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of N-nitrosomethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: In Vivo Kinetics of N-Nitroso-N-methylaniline (NMA)

[1]

Executive Summary

N-Nitroso-N-methylaniline (NMA) is a potent esophageal carcinogen belonging to the N-nitrosamine class.[1][2] Unlike direct-acting alkylating agents, NMA requires metabolic activation to exert its genotoxic effects. This guide provides a technical analysis of its biological half-life, emphasizing the "suicide kinetics" where rapid systemic clearance correlates directly with the formation of reactive benzenediazonium ions.

For researchers in toxicology and drug safety, understanding NMA kinetics is critical not merely for clearance assessment, but for quantifying the window of bioactivation. In rats, the biological half-life is approximately 66 minutes following intraperitoneal administration, with less than 1% excreted unchanged, indicating near-total metabolic consumption.[3][4]

Physicochemical & Metabolic Profile[6][7]

NMA (

Key Metabolic Enzymes

The clearance of NMA is driven primarily by Cytochrome P450 (CYP) enzymes.[5] While CYP2E1 is the canonical nitrosamine activator (e.g., for NDMA), NMA shows distinct substrate specificity due to its aromatic ring.

-

Primary Pathway:

-Hydroxylation at the methyl group.[6] -

Secondary Pathway: Denitrosation (minor).[7]

-

Target Tissue: High specificity for the esophagus, despite hepatic first-pass metabolism.

Metabolic Activation Pathway

The following diagram illustrates the bioactivation cascade. Note that the "clearance" of the parent compound (NMA) generates the toxic electrophile.

Figure 1: The metabolic activation pathway of NMA. The parent compound is rapidly consumed to form the reactive benzenediazonium ion.

Pharmacokinetics & Biological Half-Life[5][10]

The biological half-life of NMA is relatively short compared to other xenobiotics, driven by high intrinsic clearance (

Quantitative Parameters (Rat Model)

The following data summarizes the kinetic profile observed in Rattus norvegicus (Fischer 344 and Sprague-Dawley strains).

| Parameter | Value | Context/Notes |

| Biological Half-Life ( | 66 minutes | Measured in whole blood following 4.7 mg/kg IP dose [1].[3][4] |

| Volume of Distribution ( | High | Distributed throughout extracellular water; no specific accumulation in adipose tissue despite lipophilicity [2]. |

| Excretion (Unchanged) | < 1% | Negligible renal clearance of parent compound.[3] |

| Metabolite Elimination | Rate of | |